
2-(Acetylamino)ethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of an acetylamino group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid derivatives with appropriate alcohols or amines. One common method is the reaction of 2-(Acetylamino)ethanol with methacrylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale esterification processes. These processes involve the use of continuous reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired compound. Additionally, the use of advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(Acetylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The acetylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Acetylamino)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
作用機序
The mechanism of action of 2-(Acetylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization reactions, forming long polymer chains that exhibit unique physical and chemical properties. These polymers can interact with biological systems, facilitating drug delivery and other biomedical applications. The acetylamino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s functionality in various applications.
類似化合物との比較
Similar Compounds
Methyl 2-acetamidoacrylate: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl hexyl acrylate: Another acrylate with different alkyl groups attached.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of an acetylamino group.
Uniqueness
2-(Acetylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its acetylamino group provides additional reactivity and functionality compared to other similar compounds, making it valuable in specialized applications such as drug delivery and advanced polymer synthesis.
特性
CAS番号 |
16328-37-3 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
2-acetamidoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(11)12-5-4-9-7(3)10/h1,4-5H2,2-3H3,(H,9,10) |
InChIキー |
TZTMSSSFELKJNL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


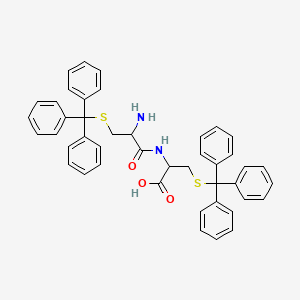
![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
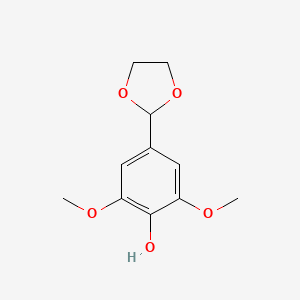
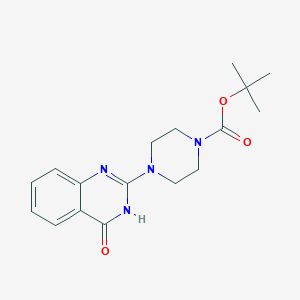
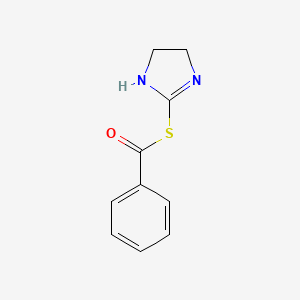
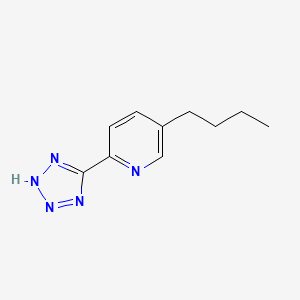
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
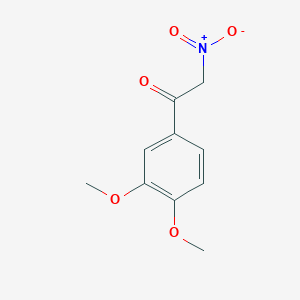
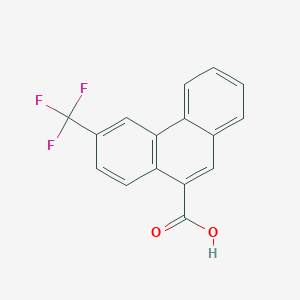
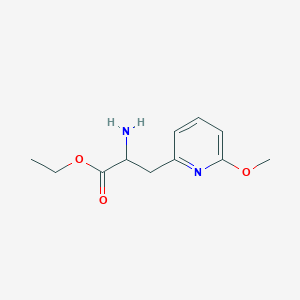
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)

